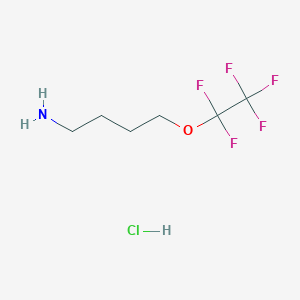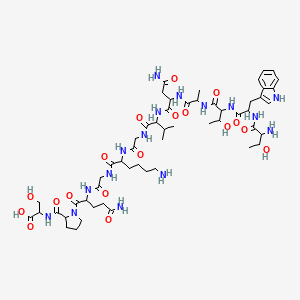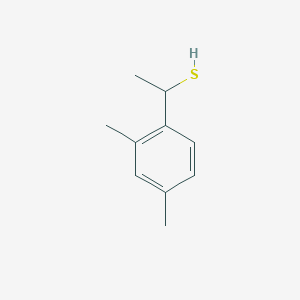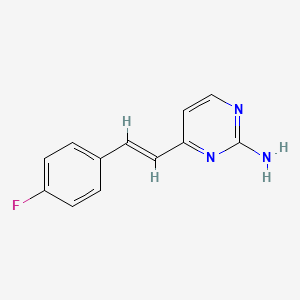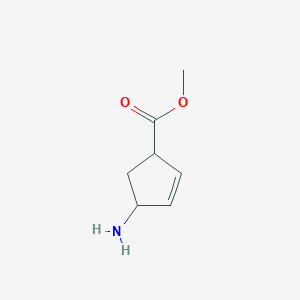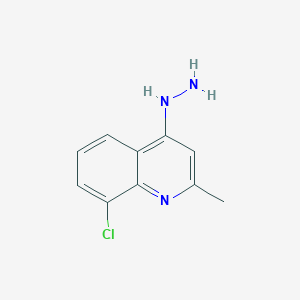
(4Z)-4-benzylidene-2-methylsulfanyl-1H-imidazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-Benzylidene-2-methylsulfanyl-1H-imidazol-5-one is an organic compound belonging to the imidazole family This compound is characterized by its unique structure, which includes a benzylidene group attached to the imidazole ring, and a methylsulfanyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-benzylidene-2-methylsulfanyl-1H-imidazol-5-one typically involves the condensation of benzaldehyde with 2-methylsulfanyl-1H-imidazole-5-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (4Z)-4-benzylidene-2-methylsulfanyl-1H-imidazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as a bioactive molecule. It can interact with biological targets, making it a candidate for drug discovery and development. Studies have indicated its potential in inhibiting certain enzymes and receptors.
Medicine: In medicinal chemistry, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mecanismo De Acción
The mechanism of action of (4Z)-4-benzylidene-2-methylsulfanyl-1H-imidazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The benzylidene group can form π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions in enzyme active sites. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
- (4Z)-4-Benzylidene-2-methylthio-1H-imidazol-5-one
- (4Z)-4-Benzylidene-2-ethylsulfanyl-1H-imidazol-5-one
- (4Z)-4-Benzylidene-2-methylsulfanyl-1H-imidazol-4-one
Comparison: Compared to its analogs, (4Z)-4-benzylidene-2-methylsulfanyl-1H-imidazol-5-one exhibits unique properties due to the specific positioning of the benzylidene and methylsulfanyl groups. These structural differences can influence its reactivity, biological activity, and potential applications. For instance, the presence of the methylsulfanyl group at the 2-position can enhance its ability to interact with certain biological targets, making it more effective in specific applications.
Propiedades
Fórmula molecular |
C11H10N2OS |
|---|---|
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
(4Z)-4-benzylidene-2-methylsulfanyl-1H-imidazol-5-one |
InChI |
InChI=1S/C11H10N2OS/c1-15-11-12-9(10(14)13-11)7-8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14)/b9-7- |
Clave InChI |
BSLGZEHHFRKLNR-CLFYSBASSA-N |
SMILES isomérico |
CSC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1 |
SMILES canónico |
CSC1=NC(=CC2=CC=CC=C2)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
![N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide](/img/structure/B12110434.png)
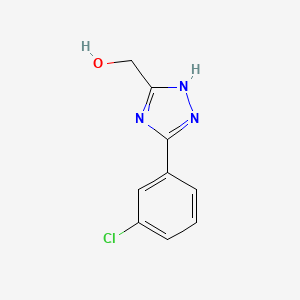
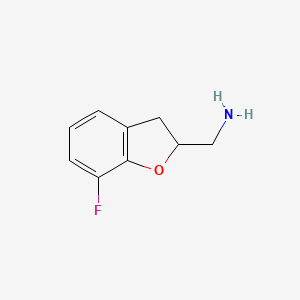
![Methyl 6-(3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110455.png)

![benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12110461.png)
